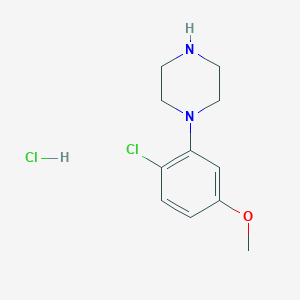

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACFVTCZAHYIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 2-chloro-5-methoxyaniline with piperazine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic substitution under basic conditions. For example:

These substitutions expand the compound’s utility in synthesizing pharmacologically active derivatives targeting serotonin receptors.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring undergo alkylation, acylation, and other modifications:

Alkylation

Acylation

These reactions enable the introduction of functional groups for drug discovery applications, such as enhancing receptor binding affinity .

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions:

These methods are critical for constructing complex molecules in medicinal chemistry .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Deprotonation | NaOH (aq.) | Free base: 1-(2-Chloro-5-methoxyphenyl)piperazine | |

| Reprecipitation | HCl (g), isopropyl alcohol | High-purity hydrochloride salt recovery |

The free base exhibits increased solubility in organic solvents, facilitating further reactions .

Stability and Degradation

Under harsh conditions, the compound decomposes:

Stability studies recommend storage in inert atmospheres below 25°C .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions:

| Metal Salt | Conditions | Complex | Reference |

|---|---|---|---|

| CuCl₂ | MeOH, RT | [Cu(C₁₁H₁₄ClN₂O)Cl₂] | |

| Fe(NO₃)₃ | EtOH, reflux | [Fe(C₁₁H₁₄ClN₂O)(NO₃)₃] |

Such complexes are explored for catalytic and magnetic applications .

Scientific Research Applications

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride has the molecular formula C11H16Cl2N2O . The presence of a piperazine ring, a chloro substituent, and a methoxy group suggests its potential use as a building block in synthesizing more complex molecules .

Potential Applications

- Ligand Design: 1-(2-methoxyphenyl) piperazine derivatives can be used to target 5-HT1A receptors in the brain .

- Multi-functional Chelating Agents: 1-(2-methoxyphenyl)piperazine is a good starting point for designing multi-functional chelating agents that target 5-HT1A receptors in the brain .

- Radiopharmaceutical Research: Researchers can use 1-(2-methoxyphenyl)piperazine to develop radiopharmaceuticals for imaging neurological and psychiatric disorders .

- PET Ligands: PET radioligands with o-OCH3 groups have been used extensively to track the 5HT1A neuroreceptor fluctuations in the brain .

- Intermediate in Synthesis: this compound can be employed as an intermediate in synthesizing complex organic molecules .

Relevant Research

- Neuroreceptor Imaging: A study has explored the design and synthesis of a multi-functional chelating agent based on 1-(2-methoxyphenyl) piperazine for targeting 5-HT1A receptors in the brain . The study achieved this by conjugating a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine-butylamine with trisubsituted cyclen and subsequent cleavage with trifluoroacetic acid (TFA) . The resulting compound was then labeled with GdCl3 and 68GaCl3 to perform MRI and PET, respectively .

- Radioligand Binding Assay: The specificity of the 1-(2-methoxyphenyl)piperazine functionalized compound to bind to cell surface receptors on primary hippocampal culture cells has been examined by radioligand receptor binding assays using 68Ga-DO3A-butyl-MPP as the labeled ligand .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of piperazine derivatives is highly sensitive to substituent positions. Key analogs include:

- Positional Isomerism : The target compound’s 2-Cl,5-OCH₃ configuration distinguishes it from its 5-Cl,2-OCH₃ isomer (CAS 99857-72-4), which may exhibit differing receptor binding due to altered electronic and steric effects .

- Chlorine vs. Methoxy : 1-(3-Chlorophenyl)piperazine (m-CPP) lacks a methoxy group but shows high 5-HT1B/1C receptor affinity, whereas 1-(2-methoxyphenyl)piperazine (MPP) primarily interacts with 5-HT1A receptors .

Pharmacological Activity

2.2.1. Serotonin Receptor Interactions

Piperazine derivatives exhibit subtype-specific 5-HT receptor modulation:

- Target Compound : While direct data is unavailable, its 2-Cl,5-OCH₃ substituents may enhance 5-HT2A/2C affinity compared to m-CPP or MPP, as methoxy groups often increase lipophilicity and receptor binding .

2.2.2. Antimicrobial Activity

Substituted piperazines show variable antimicrobial effects:

| Compound | B. subtilis | S. aureus | E. coli | K. pneumoniae | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)piperazine | 14 mm | 16 mm | 10 mm | 12 mm | |

| 1-(4-Methylphenyl)piperazine | 12 mm | 14 mm | 18 mm | 15 mm |

- Target Compound : The 2-Cl,5-OCH₃ groups may improve Gram-negative activity due to increased membrane penetration, but experimental validation is needed.

2.3.1. Key Methods for Piperazine Derivatives

- m-CPP Synthesis : Reacting 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride yields 1-(3-chlorophenyl)piperazine hydrochloride in a two-step process .

- MPP Synthesis : Condensation of 2-methoxyphenylamine with bis(β-chloroethyl)amine hydrochloride under basic conditions .

- Target Compound : Likely synthesized via analogous routes, substituting 2-chloro-5-methoxyaniline as the starting material .

2.3.2. Yield and Purity

Biological Activity

1-(2-Chloro-5-methoxyphenyl)piperazine hydrochloride, also known by its CAS number 740806-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-chloro-5-methoxyphenyl group. Its molecular formula is C11H16ClN2O·HCl, indicating the presence of chlorine and methoxy functional groups which are significant for its biological activity.

This compound primarily interacts with various neurotransmitter receptors, particularly serotonin receptors. Studies have shown that compounds with similar structures exhibit high binding affinity to the 5-HT1A receptor, which is crucial in regulating mood, anxiety, and cognition .

Biochemical Pathways

The compound's interaction with serotonin receptors can influence several biochemical pathways:

- Neurotransmission Modulation : By binding to serotonin receptors, it may enhance or inhibit neurotransmission, affecting mood and behavior.

- Potential Antidepressant Effects : Due to its receptor activity, it is being investigated for antidepressant properties.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have reported varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments in normal human embryonic kidney (HEK) cells showed that this compound has a favorable safety profile with high IC50 values, suggesting low toxicity at therapeutic concentrations .

Case Study 1: Neuroreceptor Imaging

A study focused on the design and synthesis of a multi-functional chelating agent based on similar piperazine structures was conducted for imaging the 5-HT1A neuroreceptor. The compound demonstrated significant uptake in rat brain tissue during imaging studies, indicating its potential utility in neuroimaging applications .

Case Study 2: Antidepressant Research

In a preclinical evaluation, the compound was assessed for its antidepressant-like effects in animal models. Results indicated that it may produce significant behavioral changes consistent with increased serotonergic activity, supporting its potential as a therapeutic agent for mood disorders .

Comparative Analysis of Biological Activity

| Compound | Target Receptor | Binding Affinity | Antimicrobial Activity |

|---|---|---|---|

| 1-(2-Chloro-5-methoxyphenyl)piperazine | 5-HT1A | High | Moderate |

| Similar Piperazine Derivative A | 5-HT2A | Moderate | High |

| Similar Piperazine Derivative B | D2 Dopamine | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-chloro-5-methoxyphenyl)piperazine hydrochloride, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., Cl) on a benzene ring with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane). Final characterization requires melting point analysis, TLC (Rf comparison), and HPLC (≥98% purity) .

Q. How should researchers characterize the hydrochloride salt form to confirm identity and purity?

- Methodological Answer : Use a combination of:

- Melting Point : Compare observed values with literature data (e.g., 225–230°C dec. for similar piperazine hydrochlorides) .

- Spectroscopy : H/C NMR to verify substituent positions (e.g., methoxy at C5, chloro at C2) and ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 257.1 for CHClNO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .

- Storage : Store in airtight containers at 4°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CDO-substituted) to confirm coupling interactions .

- Variable Temperature NMR : Identify dynamic effects (e.g., piperazine ring puckering) causing peak broadening .

Q. What strategies optimize analytical method development for detecting trace impurities in this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to generate impurities. Use UPLC-MS/MS (Q-TOF) to identify degradation products .

- Method Validation : Follow ICH Q2(R1) guidelines for specificity, LOD/LOQ (e.g., LOD ≤ 0.05% via signal-to-noise ratio), and robustness (pH/temperature variations) .

Q. How can researchers design experiments to study the compound’s stability under different pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and quantify degradation via HPLC .

- Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius equations to predict shelf-life .

Q. What computational tools are effective for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta to calculate logP (predicted ~2.5 for this compound) and aqueous solubility (e.g., ~1.2 mg/mL at 25°C) .

- Molecular Dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., TIP3P water) .

Data Contradiction & Validation

Q. How should researchers address discrepancies between experimental and theoretical mass spectra?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., ±0.001 Da tolerance) to rule out isobaric interferences .

- Fragmentation Analysis : Compare MS/MS patterns with in silico fragmentation tools (e.g., CFM-ID) .

Q. What approaches validate the compound’s biological activity when initial assay results are inconsistent?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.